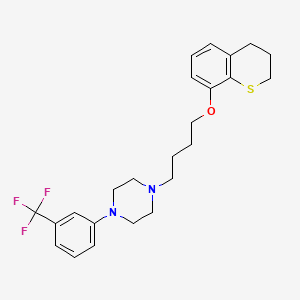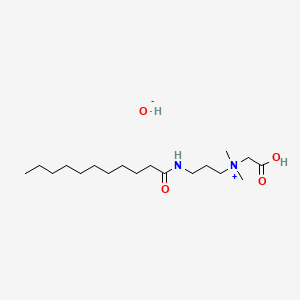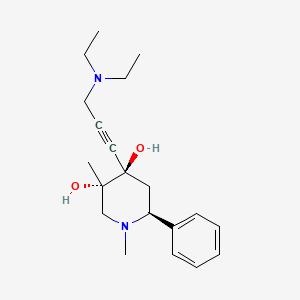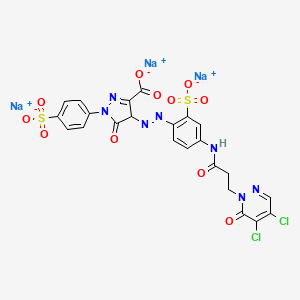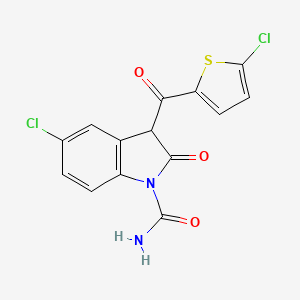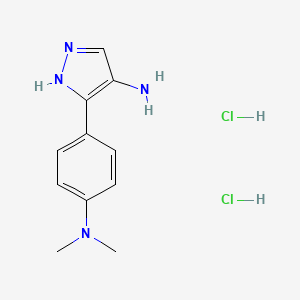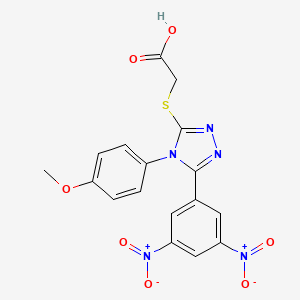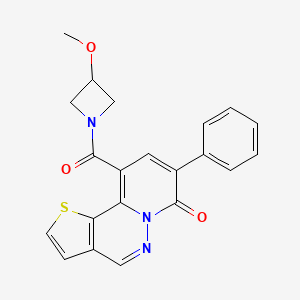
Benzamide, N,4-dimethyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, N,4-dimethyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with dimethyl, morpholinyl, and triazinyl groups. The monohydrochloride form indicates the presence of a hydrochloride salt, which can influence its solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N,4-dimethyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Benzamide Core: This step involves the acylation of aniline derivatives with benzoyl chloride under basic conditions.
Introduction of Dimethyl Groups: Methylation of the benzamide core can be achieved using methyl iodide in the presence of a strong base like sodium hydride.
Attachment of the Morpholinyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., chloride) with morpholine.
Formation of the Triazinyl Ring: The triazinyl ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and propylamine.
Formation of the Hydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Benzamide, N,4-dimethyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or triazines.
科学研究应用
Benzamide, N,4-dimethyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a protein kinase inhibitor, which can regulate cell proliferation and differentiation.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, particularly leukemia.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The compound exerts its effects primarily through the inhibition of protein kinases. Protein kinases are enzymes that catalyze the phosphorylation of specific amino acids in proteins, which can regulate various cellular processes. By inhibiting these enzymes, the compound can interfere with cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Benzamide Derivatives: Compounds with similar benzamide cores but different substituents.
Triazinyl Compounds: Compounds containing the triazinyl ring but with different functional groups.
Uniqueness
Benzamide, N,4-dimethyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit protein kinases makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
127375-05-7 |
|---|---|
分子式 |
C19H26ClN5O2 |
分子量 |
391.9 g/mol |
IUPAC 名称 |
N,4-dimethyl-N-(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)benzamide;hydrochloride |
InChI |
InChI=1S/C19H25N5O2.ClH/c1-4-5-16-20-18(22-19(21-16)24-10-12-26-13-11-24)23(3)17(25)15-8-6-14(2)7-9-15;/h6-9H,4-5,10-13H2,1-3H3;1H |
InChI 键 |
JZVHGALCBOUUKM-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NC(=NC(=N1)N(C)C(=O)C2=CC=C(C=C2)C)N3CCOCC3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


